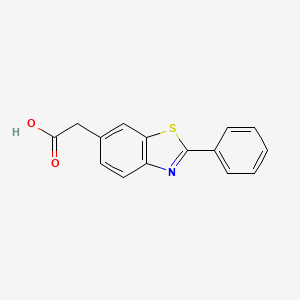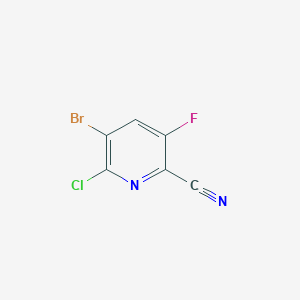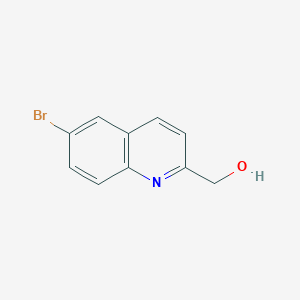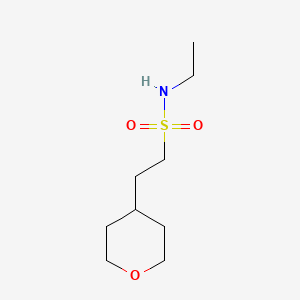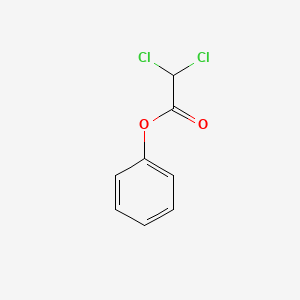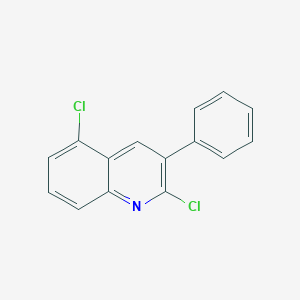![molecular formula C12H22N2O2 B13973119 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[45]decan-2-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to yield the desired spirocyclic structure. The process involves multiple steps, including the formation of intermediates and subsequent cyclization reactions.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of similar spirocyclic compounds often involves scalable processes that can be adapted for large-scale production. These methods may include the use of palladium-catalyzed reactions and other catalytic processes to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1,4-Dioxaspiro[4.5]decan-6-yl acrylamides: Used in the synthesis of various building blocks.
Uniqueness: 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone stands out due to its specific diazaspirodecane core, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1-[8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H22N2O2/c1-11(16)14-7-4-12(10-14)2-5-13(6-3-12)8-9-15/h15H,2-10H2,1H3 |
Clave InChI |
JPIPRQUYLYARSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2(C1)CCN(CC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


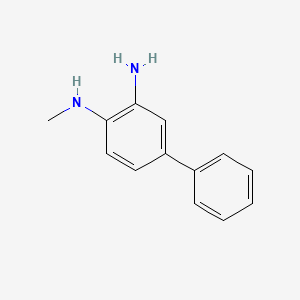
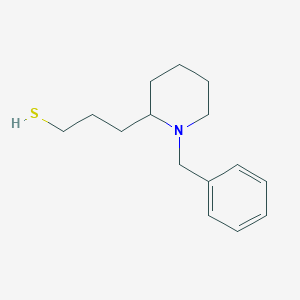
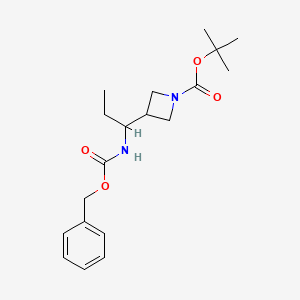
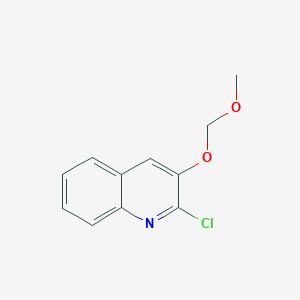

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
